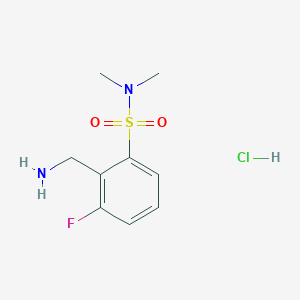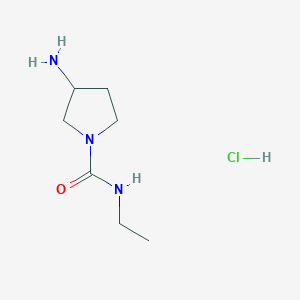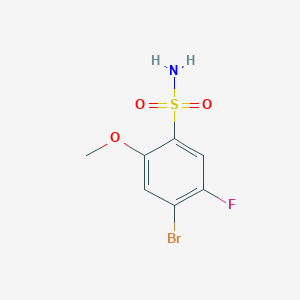
4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Cancer Research and Carbonic Anhydrase Inhibition
One significant area of research involving derivatives of 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonamide is in the development of inhibitors for tumor-associated carbonic anhydrase IX (CA IX). This enzyme is overexpressed in various cancers and contributes to tumor growth and metastasis. Halogenated sulfonamides, including derivatives similar to 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonamide, have been synthesized and tested for their ability to inhibit CA IX. Studies have found that these compounds show potent inhibition of CA IX, suggesting their potential as antitumor agents (Ilies et al., 2003).
CCR4 Receptor Antagonism
Research also extends into the development of novel therapeutics targeting the CCR4 receptor, which plays a role in immune response and inflammation. Compounds derived from 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonamide have been identified as potent CCR4 receptor antagonists, showcasing the chemical's utility in medicinal chemistry for developing bioavailable drugs (Kindon et al., 2017).
Synthetic Methodologies
Furthermore, synthetic methodologies involving 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonamide and its derivatives have been explored for the practical synthesis of complex molecules. These studies highlight innovative approaches to regioselective modifications, showcasing the versatility of sulfonamide derivatives in synthetic organic chemistry (Perlow et al., 2007).
Drug-Tubulin Interactions
The interaction of sulfonamide drugs with tubulin, a protein essential for cell division, has been a focus of study to understand the mechanism of action of potential anticancer agents. Research indicates that certain sulfonamide derivatives, related to 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonamide, bind to the colchicine site of tubulin. These findings contribute to the development of new antimitotic agents with therapeutic potential against cancer (Banerjee et al., 2005).
Propriétés
IUPAC Name |
4-bromo-5-fluoro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO3S/c1-13-6-2-4(8)5(9)3-7(6)14(10,11)12/h2-3H,1H3,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITQIHIBKMBBIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1S(=O)(=O)N)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

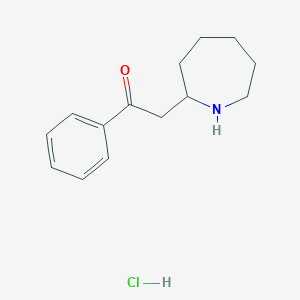

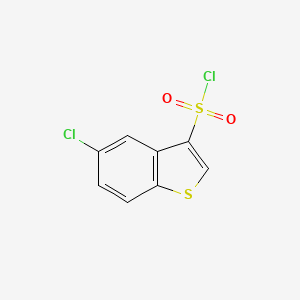
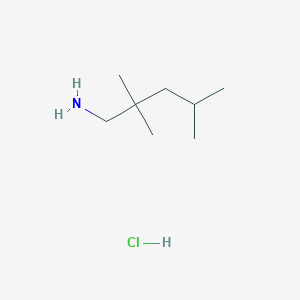


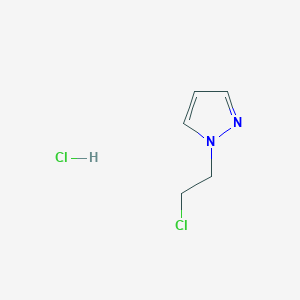

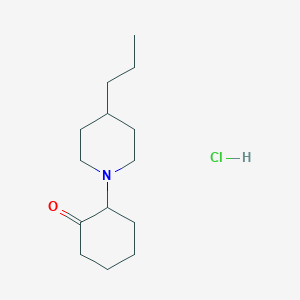
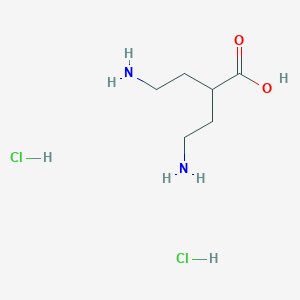
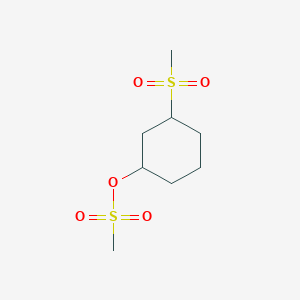
![[2-(Azetidin-3-yloxy)ethyl]diethylamine dihydrochloride](/img/structure/B1377318.png)
